molecular formula C11H19NO3 B153454 Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 207405-60-5

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B153454
M. Wt: 213.27 g/mol
InChI Key: HDPGSWMTDGGUEB-UHFFFAOYSA-N
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Description

The tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a compound that belongs to the class of azabicycloheptanes, which are of significant interest due to their potential in medicinal chemistry and as building blocks for more complex molecules. The papers provided discuss various synthetic routes and structural analyses of closely related compounds, which can provide insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related azabicycloheptane derivatives has been described in several papers. For instance, efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, which are useful for further selective derivatization . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, with methods to control the cis or trans configuration of the product . A stereoselective synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has also been reported, highlighting the importance of controlling stereoselectivity in such syntheses .

Molecular Structure Analysis

The molecular structure of azabicycloheptane derivatives has been characterized using various spectroscopic techniques. For example, 1H NMR spectroscopy revealed multiple conformations of substituted 2,5-diazabicyclo[2.2.1]heptanes in solution . Single crystal X-ray diffraction analysis has been employed to determine the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound was also characterized, confirming its structure and chirality .

Chemical Reactions Analysis

The papers suggest that azabicycloheptane derivatives can undergo various chemical reactions, which are essential for their transformation into more complex molecules. For instance, the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involved an epimerization/hydrolysis step to avoid tedious purification . Moreover, the introduction and transformation of substituents at specific positions of the azabicyclo[2.1.1]hexane ring system have been described, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, they provide information on related compounds that can be extrapolated. For example, the density and crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined, which can give insights into the physical properties of similar compounds . The solubility and crystallization behavior of these compounds are also of interest, as they can affect their purification and handling in a laboratory setting.

Scientific Research Applications

Anticancer Potential

Research into norcantharidin, a compound structurally similar to tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, reveals significant anticancer activity. Norcantharidin and its analogues demonstrate potential in combating cancer with reduced side effects compared to traditional treatments. These compounds, by inhibiting protein phosphatases 1, 2A, 2B, and 5, show promise in the development of more effective anticancer drugs, highlighting the importance of structural modifications for enhanced activity and toxicity profiles (L. Deng & Shenlong Tang, 2011).

Environmental Impact and Biodegradation

The biodegradation of ethyl tert-butyl ether (ETBE), closely related to tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, has been studied for its environmental impact. Microorganisms capable of degrading ETBE as a carbon and energy source or via cometabolism have been identified, providing insight into the potential environmental fate and biodegradation pathways of similar compounds. The presence of co-contaminants can influence the aerobic biodegradation of such ethers, suggesting a complex interplay between microbial activity and environmental conditions (S. Thornton et al., 2020).

Antioxidant Applications

The role of synthetic phenolic antioxidants, including compounds similar to tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, has been explored in various contexts. These antioxidants, found in industrial and commercial products, have been assessed for their environmental occurrence, human exposure, and potential toxicity. Studies suggest that while some may pose health risks, others could offer protective effects against oxidative stress, indicating a nuanced understanding of their safety and efficacy is necessary (Runzeng Liu & S. Mabury, 2020).

Safety and Regulatory Assessment

The safety and regulatory status of food additives like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), structurally related to tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, have been reevaluated. Comprehensive studies on BHA and BHT, examining their genotoxicity, carcinogenicity, and potential as anticarcinogenic agents, support their safety at current levels of use in food products. This reassessment underscores the importance of continuous evaluation to ensure the safety of such compounds for human consumption (G. Williams, M. Iatropoulos, & J. Whysner, 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, call a poison center or doctor if you feel unwell .

properties

IUPAC Name

tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPGSWMTDGGUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596323
Record name tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

207405-60-5
Record name tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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